molecular formula C19H26N6O B11036226 4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

Cat. No.: B11036226
M. Wt: 354.4 g/mol
InChI Key: KMXZYIXHBQQNBO-UHFFFAOYSA-N
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Description

4,6,7-Trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound featuring a quinazoline core substituted with a triazine ring and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinazoline Core: Starting with a suitable aniline derivative, the quinazoline core is synthesized through cyclization reactions involving formamide or similar reagents.

    Introduction of the Triazine Ring: The triazine ring is introduced via nucleophilic substitution reactions, often using cyanuric chloride as a precursor.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran group is attached through alkylation reactions, using tetrahydrofuran derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the triazine ring to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline or triazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Amine derivatives of the triazine ring.

    Substitution: Various substituted quinazoline and triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility and stability.

Mechanism of Action

The mechanism of action of 4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4,6,7-Trimethylquinazoline: Lacks the triazine and tetrahydrofuran moieties.

    N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine: Similar structure but without the trimethyl substitution.

Uniqueness

The uniqueness of 4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the triazine and tetrahydrofuran moieties, along with the trimethyl substitution, enhances its potential for diverse applications in various fields.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

IUPAC Name

4,6,7-trimethyl-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C19H26N6O/c1-12-7-16-14(3)22-19(23-17(16)8-13(12)2)24-18-20-10-25(11-21-18)9-15-5-4-6-26-15/h7-8,15H,4-6,9-11H2,1-3H3,(H2,20,21,22,23,24)

InChI Key

KMXZYIXHBQQNBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)CC4CCCO4)C

Origin of Product

United States

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